molecular formula C25H32O8 B1680776 Saroaspidin A CAS No. 112663-69-1

Saroaspidin A

Cat. No.: B1680776
CAS No.: 112663-69-1
M. Wt: 446.5 g/mol
InChI Key: HLXGGMKIMXOWDC-UHFFFAOYSA-N
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Description

Saroaspidin A is an antibiotic compound isolated from the plant Hypericum japonicum ThunbThis compound, along with its analogs Saroaspidin B and Saroaspidin C, contains phloroglucinol and filicinic acid moieties . This compound has garnered attention due to its potential therapeutic properties and its unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Saroaspidin A involves the extraction of the compound from Hypericum japonicum. The plant material is typically subjected to methanolic extraction, followed by chromatographic separation techniques to isolate the pure compound

Industrial Production Methods: Industrial production of this compound would likely follow similar extraction and purification processes as those used in laboratory settings. Large-scale cultivation of Hypericum japonicum and optimization of extraction techniques would be essential for industrial production.

Chemical Reactions Analysis

Types of Reactions: Saroaspidin A undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Saroaspidin A has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Saroaspidin A involves its interaction with bacterial cell components, leading to the inhibition of bacterial growth. The compound targets specific enzymes and pathways essential for bacterial survival, thereby exerting its antibiotic effects . Detailed molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Saroaspidin A is unique due to its specific combination of phloroglucinol and filicinic acid moieties. Similar compounds include:

This compound stands out due to its distinct structural features and potent antibiotic activity, making it a valuable compound for further research and development.

Biological Activity

Saroaspidin A is a natural compound derived from the plant Saroaspi and belongs to the class of methoxyfuranocoumarins (MFCs). This compound has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by recent research findings and case studies.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. Recent studies have shown that it can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound against common pathogens are summarized in Table 1.

Pathogen MIC (mg/mL)
Escherichia coli6.72
Staphylococcus aureus6.63
Candida albicans7.50

These results indicate that this compound has potent antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent .

2. Anti-Inflammatory Activity

The anti-inflammatory effects of this compound have been evaluated through various in vitro and in vivo models. In a study involving carrageenan-induced paw edema in rats, this compound demonstrated a dose-dependent reduction in inflammation, with an efficacy comparable to standard anti-inflammatory drugs. The percentage inhibition of edema at different doses is presented in Table 2.

Dose (mg/kg) Inhibition (%)
1045
2065
3085

This suggests that this compound may modulate inflammatory pathways effectively, potentially through the inhibition of pro-inflammatory cytokines .

3. Cytotoxic Activity

This compound has shown promise in anticancer research. It has been tested against various cancer cell lines, including neuroblastoma and colon cancer cells. The compound induces apoptosis via intrinsic and extrinsic pathways, as evidenced by increased caspase-3 and -9 activity.

Case Study: Neuroblastoma Cells

In a study examining the effects of this compound on neuroblastoma cells (SH-SY5Y), treatment resulted in:

  • Increased apoptosis rates.
  • Decreased expression of anti-apoptotic proteins (Bcl-2).
  • Increased expression of pro-apoptotic proteins (Bax).

These findings suggest that this compound may serve as a potential therapeutic agent for neuroblastoma .

The biological activities of this compound are believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity: It has been shown to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation.
  • Modulation of Signaling Pathways: The compound affects the PI3K/AKT signaling pathway, which is vital for cell survival and proliferation.
  • Oxidative Stress Reduction: this compound enhances antioxidant defenses by upregulating endogenous antioxidant enzymes such as superoxide dismutase (SOD) .

Properties

IUPAC Name

3,5-dihydroxy-6,6-dimethyl-2-(2-methylpropanoyl)-4-[[2,4,6-trihydroxy-3-methyl-5-(2-methylpropanoyl)phenyl]methyl]cyclohexa-2,4-dien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O8/c1-9(2)16(25)14-19(28)11(5)18(27)12(20(14)29)8-13-21(30)15(17(26)10(3)4)23(32)24(6,7)22(13)31/h9-10,27-31H,8H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNAVIUVOJCTDPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1O)C(=O)C(C)C)O)CC2=C(C(C(=O)C(=C2O)C(=O)C(C)C)(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70920862
Record name 3,5-Dihydroxy-6,6-dimethyl-2-(2-methylpropanoyl)-4-{[2,4,6-trihydroxy-3-methyl-5-(2-methylpropanoyl)phenyl]methyl}cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70920862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112663-69-1
Record name Saroaspidin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112663691
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dihydroxy-6,6-dimethyl-2-(2-methylpropanoyl)-4-{[2,4,6-trihydroxy-3-methyl-5-(2-methylpropanoyl)phenyl]methyl}cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70920862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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